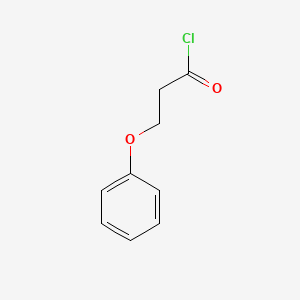

Chlorure de 3-phénoxypropionyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-phenoxyphenylmethoxypropionitrile, involves starting materials like 3-phenoxybenzyl alcohol and acrylonitrile . Although the synthesis of 3-phenoxypropionyl chloride is not explicitly described, it can be inferred that similar methods could be applied, possibly involving a reaction between 3-phenoxypropanol and a chlorinating agent.

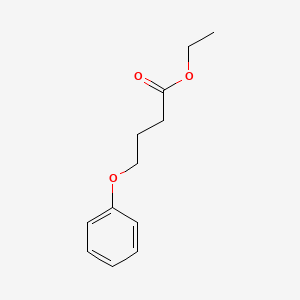

Molecular Structure Analysis

The molecular structure of 3-phenoxypropionyl chloride would consist of a 3-phenoxypropionyl group attached to a chlorine atom. The structure is characterized by the presence of a phenoxy group, a propionyl group, and a reactive chloride. The molecular structure is important for its reactivity and the types of chemical reactions it can undergo.

Chemical Reactions Analysis

While the specific chemical reactions of 3-phenoxypropionyl chloride are not detailed in the papers, compounds with similar functional groups are used in various chemical transformations. For example, p-Hydroxypropiophenone was synthesized from phenol and propionyl chloride , suggesting that 3-phenoxypropionyl chloride could undergo similar reactions such as esterification or nucleophilic substitution.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

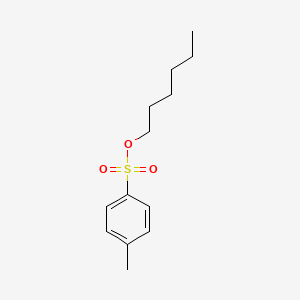

Développement de méthodes HPLC

Chlorure de 3-phénoxypropionyle : est utilisé dans le développement de méthodes de Chromatographie Liquide Haute Performance (HPLC). Il peut être analysé en utilisant une méthode HPLC en phase inverse (RP) avec des conditions simples impliquant l'acétonitrile, l'eau et l'acide phosphorique . Cette application est cruciale pour garantir la pureté et la concentration du composé dans divers échantillons.

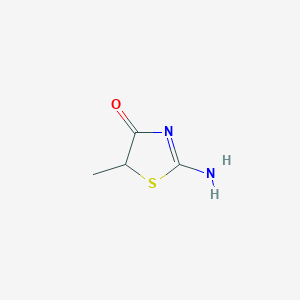

Synthèse des pyrazolones

Ce composé joue un rôle dans la synthèse des 1-phényl-3-méthyl-4-acyl-5-pyrazolones . Ces pyrazolones sont importantes pour leurs propriétés analgésiques et anti-inflammatoires et sont utilisées dans le développement de nouveaux produits pharmaceutiques.

Synthèse des nucléosides

This compound : est utilisé comme groupe protecteur dans la synthèse des nucléosides . Les groupes protecteurs sont essentiels en chimie pour empêcher certaines réactions de se produire à des sites spécifiques d'une molécule pendant les procédures de synthèse.

Acylation des amines

Le composé est utilisé pour l'acylation des amines afin de produire du N-(3-phényl-n-propyl)-1-phényl-2-aminopropane en réagissant avec l'amine appropriée suivie d'une réduction de l'amide résultant . Ce processus est important dans la synthèse de molécules organiques complexes.

Préparation des acides hydroxamiques

Il est impliqué dans la préparation des acides hydroxamiques. La résine allyloxy est acylée avec du chlorure de 3-phénylpropionyle et traitée pour fournir l'acide hydroxamique souhaité . Les acides hydroxamiques ont diverses applications, notamment comme agents chélateurs dans la récupération des métaux et comme inhibiteurs dans les études enzymatiques.

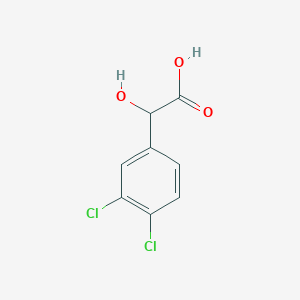

Chimie analytique

En chimie analytique, le This compound est utilisé pour la préparation de dérivés pour l'analyse des acides aminés. Les acides aminés sont couplés au composé en présence de NaOH pour former des dérivés phénylacétyle et 3-phénylpropionyle . Cette application est importante pour l'analyse qualitative et quantitative des acides aminés dans différents échantillons.

Safety and Hazards

3-Phenoxypropionyl chloride is toxic if inhaled and can cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Mécanisme D'action

Target of Action

3-Phenoxypropanoyl chloride, also known as 3-Phenoxypropionyl chloride, is a chemical compound with the molecular formula C9H9ClO2 It’s structurally similar to 3-phenylpropionic acid, which has been shown to interact with enzymes such asAspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase .

Mode of Action

Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner .

Biochemical Pathways

Compounds derived from phenylpropanoid denote a different class of secondary metabolites, which start from the key enzyme phenylalanine . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Propriétés

IUPAC Name |

3-phenoxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSYFELXUYBRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182562 | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28317-96-6 | |

| Record name | 3-Phenoxypropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28317-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028317966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

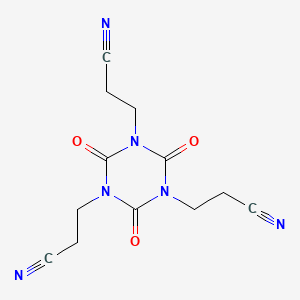

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.